Methane-d, trifluoro-

Übersicht

Beschreibung

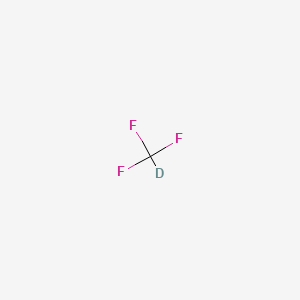

Methane-d, trifluoro- is a fluorinated organic compound with the chemical formula CD3F. It is a deuterated form of trifluoromethane, where the hydrogen atoms are replaced by deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methane-d, trifluoro- can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OH) with hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of methane-d, trifluoro- often involves the electrochemical fluorination of deuterated methanesulfonic acid. This process yields trifluoromethanesulfonic acid, which is then hydrolyzed to produce methane-d, trifluoro-. The reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methane-d, trifluoro- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanol.

Reduction: Reduction reactions can convert it to deuterated methane.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Trifluoromethanol (CF3OH)

Reduction: Deuterated methane (CD4)

Substitution: Various substituted trifluoromethyl compounds

Wissenschaftliche Forschungsanwendungen

Methane-d, trifluoro- (CHF3), also known as trifluoromethane, or fluoroform-d, is a chemical compound with diverse applications, particularly in scientific research . This compound's unique properties, stemming from the presence of three fluorine atoms and a deuterium atom, make it valuable in various fields .

Properties and Structure

Methane-d, trifluoro- has a molecular weight of 71.020 g/mol . The presence of the trifluoromethyl group (CF3) gives the molecule a strong electron-withdrawing nature, broad hydrophobic domain, and poor polarizability . The carbon-fluorine linkages are very inert, making the compound stable in many chemical environments .

Nomenclature

- IUPAC Name: deuterio(trifluoro)methane

- InChI: InChI=1S/CHF3/c2-1(3)4/h1H/i1D

- InChIKey: XPDWGBQVDMORPB-MICDWDOJSA-N

- SMILES: [2H]C(F)(F)F

- CAS Registry Number: 558-22-5

Applications in Scientific Research

While specific case studies and comprehensive data tables for Methane-d, trifluoro- are not available within the provided search results, the documents allude to several broad applications.

Methanotrophic Studies

Methanotrophs, bacteria that use methane as their primary source of carbon and energy, are crucial for mitigating the increase of methane, a potent greenhouse gas, in the atmosphere . Methane-d, trifluoro- can be employed in these studies as a tracer to understand the metabolic pathways and efficiencies of methanotrophs in various environments, including landfill and oil and gas wells . By using labeled methane, researchers can track the conversion of methane to carbon dioxide and biomass, gaining insights into optimizing methane removal technologies .

Spectroscopy and Structural Analysis

Due to the presence of deuterium, Methane-d, trifluoro- can be used in spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . The deuterium substitution can provide unique spectroscopic signatures, aiding in the structural elucidation of molecules and the study of reaction mechanisms .

Pharmaceutical Chemistry

The trifluoromethyl group (CF3), present in Methane-d, trifluoro-, is a pharmacophore in many FDA-approved drugs . Its inclusion can alter a drug's electronegativity, hydrophobicity, and overall stability . Although the search results do not directly link Methane-d, trifluoro- to drug synthesis, it can be inferred that the compound may serve as a reagent or precursor in the synthesis of trifluoromethyl-containing pharmaceuticals .

Material Science

Wirkmechanismus

The mechanism by which methane-d, trifluoro- exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which influences the reactivity and stability of the compound. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Methane-d, trifluoro- can be compared with other fluorinated compounds such as:

Trifluoromethane (CHF3): Similar in structure but lacks deuterium, making it less useful as a tracer.

Trifluoromethanesulfonic acid (CF3SO3H): A strong acid used in different applications but with distinct chemical properties.

Fluoroform (CHF3): Another fluorinated compound with different reactivity and applications.

Methane-d, trifluoro- is unique due to its deuterium content, which provides distinct advantages in certain research and industrial applications.

Biologische Aktivität

Methane-d, trifluoro- (also known as trifluoromethane or HCF3) is a fluorinated hydrocarbon that has garnered attention for its potential biological activity. This article aims to explore the biological implications, including antimicrobial properties, toxicity, and pharmacological applications, supported by relevant case studies and research findings.

Trifluoromethane is characterized by its three fluorine atoms attached to a carbon atom, resulting in unique chemical properties. The trifluoromethyl group () is known for its strong electron-withdrawing capability, which influences the reactivity and biological interactions of compounds containing this group.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit varying degrees of antimicrobial activity. For instance, a study on 5-trifluoromethyl-2-formylphenylboronic acid indicated moderate antibacterial effects against Escherichia coli and Bacillus cereus , with a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics like AN2690 (Tavaborole) . The compound also showed antifungal activity against Candida albicans and Aspergillus niger .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | E. coli | Lower than AN2690 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | Lower than AN2690 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C. albicans | Moderate activity |

| 5-Trifluoromethyl-2-formylphenylboronic acid | A. niger | Moderate activity |

These findings suggest that trifluoromethyl-substituted compounds may serve as promising candidates for developing new antimicrobial agents.

Toxicological Profile

The toxicity of trifluoromethane has been assessed in various contexts, particularly concerning its inhalation exposure limits. Research indicates that exposure to high concentrations can lead to acute toxicity, affecting the central nervous system (CNS) and potentially causing cardiac sensitization . The recommended concentration limits for safe exposure are critical for evaluating its use in industrial applications.

| Effect Type | Observed Effects |

|---|---|

| Lethality | High concentrations can be lethal |

| Cardiac Sensitization | Risk of arrhythmias under exposure |

| CNS Effects | Anesthetic-like effects observed |

Case Studies

Several case studies have explored the implications of methane-d, trifluoro- in practical applications:

- Antimicrobial Development : A case study highlighted the synthesis of various trifluoromethyl-containing compounds aimed at enhancing antimicrobial efficacy. The results indicated that structural modifications could significantly impact biological activity.

- Environmental Impact : Another study focused on the environmental implications of methane emissions from industrial sources and the potential role of trifluoromethane in climate change dynamics due to its greenhouse gas properties.

Research Findings

The incorporation of the trifluoromethyl group into drug candidates has been shown to enhance their pharmacological profiles significantly. For instance, fluorine substitution has been linked to improved metabolic stability and increased potency against specific biological targets .

Eigenschaften

IUPAC Name |

deuterio(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3/c2-1(3)4/h1H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWGBQVDMORPB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204379 | |

| Record name | Methane-d, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.020 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-22-5 | |

| Record name | Methane-d, trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane-d, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-d, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.